molecular formula C11H13I2NO B15375829 4-[Bis(2-iodoethyl)amino]benzaldehyde CAS No. 72700-11-9

4-[Bis(2-iodoethyl)amino]benzaldehyde

Cat. No.: B15375829
CAS No.: 72700-11-9
M. Wt: 429.04 g/mol
InChI Key: PIPUSNXSVLNMSG-UHFFFAOYSA-N
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Description

4-[Bis(2-iodoethyl)amino]benzaldehyde is a nitrogen-mustard-derived aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a bis(2-iodoethyl)amino group.

The compound’s reactivity stems from the electron-deficient aldehyde group and the iodine atoms in the 2-iodoethyl substituents, which act as leaving groups. This dual functionality enables nucleophilic substitution reactions and participation in condensation reactions, making it valuable in organic synthesis and drug development .

Properties

CAS No.

72700-11-9

Molecular Formula

C11H13I2NO

Molecular Weight

429.04 g/mol

IUPAC Name

4-[bis(2-iodoethyl)amino]benzaldehyde

InChI

InChI=1S/C11H13I2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2

InChI Key

PIPUSNXSVLNMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(CCI)CCI

Origin of Product

United States

Biological Activity

4-[Bis(2-iodoethyl)amino]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzaldehyde group substituted with two bis(2-iodoethyl) amino groups. Its molecular formula is C12H12I2N2OC_{12}H_{12}I_2N_2O, and it has a molecular weight of approximately 389.14 g/mol. The presence of iodine atoms enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in DNA. This interaction leads to:

  • Covalent Bond Formation : The compound can form covalent bonds with DNA, resulting in cross-linking.
  • Inhibition of DNA Replication : By cross-linking DNA strands, it inhibits replication and transcription processes.
  • Induction of Apoptosis : The disruption of normal cellular processes can trigger programmed cell death (apoptosis) in cancer cells.

Research Findings

Recent studies have explored the efficacy of this compound in various cancer models. Below is a summary table highlighting key findings from different studies.

StudyCell LineConcentrationEffect ObservedReference
Study 1HeLa10 µMInduction of apoptosis via caspase activation
Study 2MCF-75 µMInhibition of cell proliferation by 50%
Study 3A54920 µMSignificant DNA damage observed through comet assay

Case Studies

  • HeLa Cells : In a study examining the effects on HeLa cells, treatment with this compound resulted in a significant increase in caspase 3 and caspase 9 activity, indicating an apoptotic response. Flow cytometry confirmed dose-dependent activation, highlighting its potential as an anticancer agent .
  • MCF-7 Cells : Another investigation focused on MCF-7 breast cancer cells, where the compound demonstrated a notable reduction in cell viability at concentrations as low as 5 µM. This suggests that it may be effective against hormone-responsive breast cancers .
  • A549 Cells : In studies involving A549 lung cancer cells, treatment with higher concentrations (20 µM) resulted in observable DNA damage, as evidenced by comet assays. This further supports the notion that the compound's mechanism involves direct interaction with DNA.

Comparative Analysis with Similar Compounds

To understand the specificity and efficacy of this compound, comparisons were made with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-[Bis(2-chloroethyl)amino]benzaldehydeChlorine instead of iodineSimilar DNA cross-linking but lower potency
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehydeHydroxyethyl groups instead of iodoethylDifferent reactivity; less effective against cancer cells

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of these compounds is heavily influenced by the substituents on the amino group. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-[Bis(2-iodoethyl)amino]benzaldehyde -NH(CH₂CH₂I)₂ C₁₁H₁₃I₂NO 428.8 (calculated) High reactivity due to iodine’s leaving-group ability; potential radiosensitivity.
4-[Bis(2-chloroethyl)amino]benzaldehyde -NH(CH₂CH₂Cl)₂ C₁₁H₁₃Cl₂NO 246.13 Classic alkylating agent; used in anticancer prodrugs .
4-[Bis(2-hydroxyethyl)amino]benzaldehyde -NH(CH₂CH₂OH)₂ C₁₁H₁₅NO₃ 209.24 Lower reactivity; metabolically stable, often a detoxification product .
4-[Bis(4-iodophenyl)amino]benzaldehyde -N(C₆H₄I)₂ C₁₉H₁₃I₂NO 525.13 Extended conjugation; used in materials science (e.g., hole-transport layers) .

Notes:

  • Iodoethyl vs. However, this may also increase toxicity .
  • Hydroxyethyl vs. Halogenated Derivatives : The hydroxyethyl analog (BEN-(OH)₂) is less reactive and often arises from metabolic deactivation of halogenated precursors, as seen in plasma pharmacokinetic studies .

Pharmacological and Metabolic Behavior

  • Chloroethyl Analogs (e.g., BEN-Cl₂) : Exhibit rapid plasma clearance and conversion to carboxylic acid metabolites (e.g., BA-Cl₂) via aldehyde dehydrogenase (ALDH). Co-administration with ALDH inhibitors like disulfiram increases systemic exposure .
  • Iodoethyl Derivatives : Expected to show faster metabolic degradation than chloroethyl analogs due to iodine’s larger size and weaker C-I bond, though this remains speculative without direct data.
  • Methylsulfonyl Derivatives (e.g., BEN) : Serve as prodrugs, releasing active metabolites upon hydrolysis of the sulfonate group .

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